4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol
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Overview
Description
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-furylamine with carbon disulfide and hydrazine hydrate to form 3-(2-furyl)-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan and triazole derivatives.
Scientific Research Applications
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the triazole and furan rings can interact with biological macromolecules through π-π stacking and hydrophobic interactions . These interactions can modulate enzyme activity, disrupt microbial cell membranes, and interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-hydroxyphenol
- **4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol
Uniqueness
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol is unique due to the presence of the methoxy group on the phenol ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4O3S/c1-20-12-7-9(4-5-10(12)19)8-15-18-13(16-17-14(18)22)11-3-2-6-21-11/h2-8,19H,1H3,(H,17,22)/b15-8+ |
InChI Key |
JUVLLJVKQCZFLR-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)O |
Origin of Product |
United States |
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